rac-(2S,3S)-2,3-Dimethylpiperazine dihydrochloride
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Overview
Description
rac-(2S,3S)-2,3-Dimethylpiperazine dihydrochloride: is a chiral compound that exists as a racemic mixture of its two enantiomers. This compound is a derivative of piperazine, a six-membered heterocyclic compound containing two nitrogen atoms at opposite positions in the ring. The presence of two methyl groups at the 2 and 3 positions of the piperazine ring introduces chirality, making it an interesting subject for stereochemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-(2S,3S)-2,3-Dimethylpiperazine dihydrochloride typically involves the reaction of 2,3-dimethylpiperazine with hydrochloric acid. One common method includes the following steps:
Starting Material: 2,3-dimethylpiperazine is used as the starting material.
Reaction with Hydrochloric Acid: The starting material is reacted with an excess of hydrochloric acid under controlled conditions to form the dihydrochloride salt.
Purification: The product is then purified through recrystallization to obtain this compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, and the process may include additional steps such as solvent recovery and recycling to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions: rac-(2S,3S)-2,3-Dimethylpiperazine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the methyl groups, depending on the reaction conditions and reagents used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Oxidized derivatives such as N-oxides.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted piperazine derivatives with various functional groups.
Scientific Research Applications
rac-(2S,3S)-2,3-Dimethylpiperazine dihydrochloride has several scientific research applications, including:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of rac-(2S,3S)-2,3-Dimethylpiperazine dihydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, van der Waals forces, and other non-covalent interactions, leading to changes in the target’s activity or function. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
2,3-Dimethylpiperazine: The parent compound without the dihydrochloride salt.
2,5-Dimethylpiperazine: A structural isomer with methyl groups at the 2 and 5 positions.
1,4-Dimethylpiperazine: Another isomer with methyl groups at the 1 and 4 positions.
Uniqueness: rac-(2S,3S)-2,3-Dimethylpiperazine dihydrochloride is unique due to its specific stereochemistry and the presence of the dihydrochloride salt, which can influence its solubility, stability, and reactivity compared to other similar compounds. The chiral nature of the compound also makes it valuable for stereochemical studies and applications in asymmetric synthesis.
Properties
IUPAC Name |
(2S,3S)-2,3-dimethylpiperazine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2.2ClH/c1-5-6(2)8-4-3-7-5;;/h5-8H,3-4H2,1-2H3;2*1H/t5-,6-;;/m0../s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYUWKKJYHUTOSI-USPAICOZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(NCCN1)C.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H](NCCN1)C.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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